molecular formula C24H32N4O2 B2630220 N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1203140-37-7

N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2630220
CAS No.: 1203140-37-7
M. Wt: 408.546
InChI Key: HNJIOIRIACKUDE-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the pyridazinone intermediate with a methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Attachment of the Cycloheptyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases such as Alzheimer’s disease, cancer, and cardiovascular disorders.

    Biological Studies: It is used to study the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important in the treatment of neurodegenerative diseases.

    Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function in diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
  • N-cycloheptyl-1-[6-(2-hydroxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
  • N-cycloheptyl-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Uniqueness

N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This can result in differences in its potency, selectivity, and metabolic stability compared to similar compounds.

Properties

IUPAC Name

N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-30-22-11-7-6-10-20(22)21-12-13-23(27-26-21)28-16-14-18(15-17-28)24(29)25-19-8-4-2-3-5-9-19/h6-7,10-13,18-19H,2-5,8-9,14-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJIOIRIACKUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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